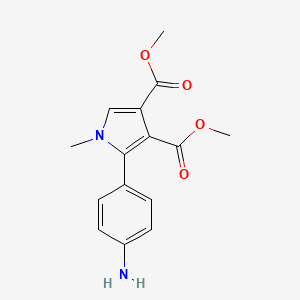
3,4-Dimethyl-2-(4-Aminophenyl)-1-methyl-1H-pyrrol-3,4-dicarboxylat
Übersicht
Beschreibung
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions required for the reactions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions required for each reaction .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo .Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antimykotische Eigenschaften
Die Verbindung wurde als potenzieller Antimykotika- und Antibiotika-Wirkstoff synthetisiert . Die Verbindungen erwiesen sich als wirksam gegen Aspergillus fumigatus, mit MIC-Werten von 0,039 mg/mL . Die Verbindung mit einer 2,6-Dichlor-Gruppe am Phenylring erwies sich als das aktivste Breitband-Antibiotikum mit einem MIC-Wert von 0,039 mg/mL .
Hemmung der Sterol-14α-Demethylase
Molekulare Docking-Studien zeigten eine hochspontane Bindungsfähigkeit der getesteten Verbindungen im Zugangskanal, weg vom katalytischen Häm-Eisen des Enzyms, was darauf hindeutet, dass die getesteten Verbindungen dieses Enzym hemmen und schädliche Nebenwirkungen im Zusammenhang mit Häm-Eisen vermeiden würden, die bei vielen bestehenden Antimykotika beobachtet werden .
Antikrebs-Potenzial
Das Pyrrolcarboxamid-Skelett, das ein wichtiger Bestandteil der Verbindung ist, ist bekannt für seine vielfältigen biologischen Aktivitäten, die für die potenzielle Arzneimittelentwicklung wichtig sind, einschließlich Antikrebsaktivität .
Antihypertensive Eigenschaften
Pyrrolderivate, darunter solche, die der fraglichen Verbindung ähneln, sollen antihypertensive Aktivitäten besitzen .
Kinase-Hemmung
Verbindungen, die ein Pyrrolcarboxamid-Motiv enthalten, wurden als Kinase-Inhibitoren gefunden, was sie für die Behandlung verschiedener Krankheiten nützlich machen könnte .
Antioxidative Eigenschaften
Pyrrolderivate sollen antioxidative Eigenschaften besitzen , was sie für die Bekämpfung von oxidativem Stress im Körper nützlich machen könnte.
Wirkmechanismus
Target of Action
Compounds like “3,4-dimethyl 2-(4-aminophenyl)-1-methyl-1H-pyrrole-3,4-dicarboxylate” often target enzymes or receptors in the body. For instance, many pyrrole derivatives are known to have antimicrobial and antifungal properties .
Mode of Action
The compound might interact with its target by binding to active sites, thereby inhibiting the function of the target. The presence of the aminophenyl group could potentially enhance the binding affinity of the compound to its target .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. Pyrrole derivatives are known to interact with various biochemical pathways, including those involved in microbial growth and proliferation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound targets an enzyme critical for microbial growth, its action could result in the inhibition of microbial proliferation .
Safety and Hazards
Eigenschaften
IUPAC Name |
dimethyl 2-(4-aminophenyl)-1-methylpyrrole-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-17-8-11(14(18)20-2)12(15(19)21-3)13(17)9-4-6-10(16)7-5-9/h4-8H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTVJMGWVJHDMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1C2=CC=C(C=C2)N)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile](/img/structure/B1518711.png)
![1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B1518713.png)
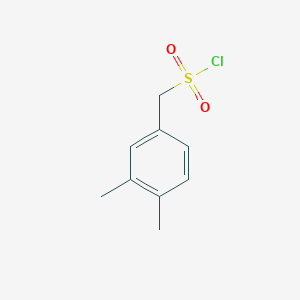



![N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride](/img/structure/B1518724.png)
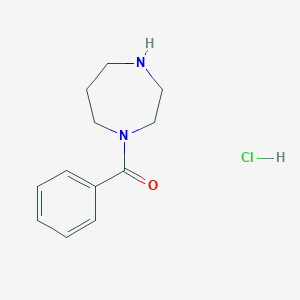
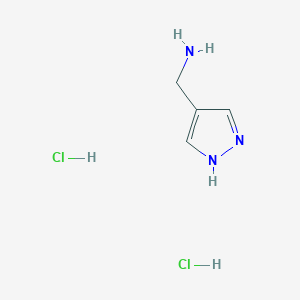
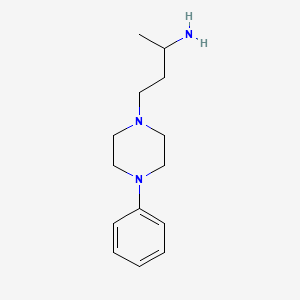
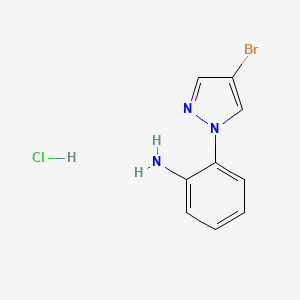

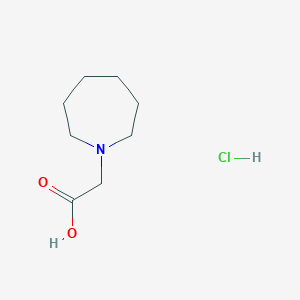
![2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride](/img/structure/B1518733.png)
